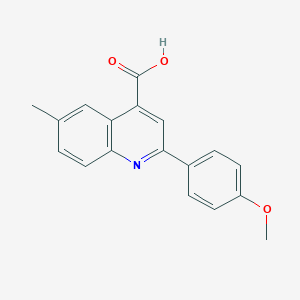![molecular formula C21H20N2S B385903 (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE](/img/structure/B385903.png)
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring, an allyl group, and a methylphenylamine moiety
Métodos De Preparación
The synthesis of (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable naphthalene derivative with a thioamide under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Coupling with 4-methylphenylamine: The final step involves coupling the intermediate with 4-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group or the aromatic ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents and overall properties.
Naphthalene derivatives: Compounds like naphthalene-1,2-diamine and 1-naphthol have the naphthalene ring but lack the thiazole moiety.
Allyl derivatives: Compounds like allyl chloride and allyl alcohol contain the allyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse range of applications and reactivity.
Propiedades
Fórmula molecular |
C21H20N2S |
|---|---|
Peso molecular |
332.5g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1-prop-2-enyl-4,5-dihydrobenzo[e][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C21H20N2S/c1-3-14-23-20-18-7-5-4-6-16(18)10-13-19(20)24-21(23)22-17-11-8-15(2)9-12-17/h3-9,11-12H,1,10,13-14H2,2H3 |
Clave InChI |
VXIVQSWZGJTFMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C3=C(S2)CCC4=CC=CC=C43)CC=C |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C3=C(S2)CCC4=CC=CC=C43)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Terephthalaldehyde bis[(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B385822.png)
![4-bromo-N-[4-(3-{4-[(4-bromobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B385824.png)
![(2E)-2-[2-(4-acetylphenyl)hydrazinylidene]-N-benzyl-2-cyanoethanamide](/img/structure/B385825.png)
![1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline](/img/structure/B385829.png)

![4-(4-chlorobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385831.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385833.png)

![2-Methylpropanal [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385837.png)
![4-Nitrobenzaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385842.png)


![2-Nitrobenzaldehyde [2-(methylsulfanyl)-5-pyrimidinyl]hydrazone](/img/structure/B385846.png)
